(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride
Overview
Description
(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride typically involves the reaction of 2-ethylimidazole with chloroacetic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Ethylimidazole} + \text{Chloroacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry: (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study the effects of imidazole derivatives on biological systems. It can serve as a model compound to investigate the interactions between imidazole rings and biological molecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. Additionally, the compound may interact with nucleic acids through stacking interactions and hydrogen bonding, affecting their structure and function.
Comparison with Similar Compounds
- 2-(2-Ethyl-imidazol-1-yl)-propionic acid hydrochloride
- 3-(2-Ethyl-imidazol-1-yl)-propionic acid hydrochloride
- 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
Comparison: (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride is unique due to its specific structure, which includes an acetic acid moiety attached to the imidazole ring This structural feature distinguishes it from similar compounds such as 2-(2-Ethyl-imidazol-1-yl)-propionic acid hydrochloride, which has a propionic acid moiety instead
Properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-6-8-3-4-9(6)5-7(10)11;/h3-4H,2,5H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYQPZZZHKAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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